REACTION_SMILES
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[CH3:19][I:20].[CH3:23][CH2:24][O:25][C:26](=[O:27])[CH3:28].[CH3:29][N:30]([CH3:31])[CH:32]=[O:33].[H-:21].[Na+:22].[n:1]1([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][O:11][c:12]2[cH:13][cH:14][c:15]([OH:18])[cH:16][cH:17]2)[cH:2][n:3][cH:4][cH:5]1>>[n:1]1([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][O:11][c:12]2[cH:13][cH:14][c:15]([O:18][CH3:23])[cH:16][cH:17]2)[cH:2][n:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(OCCCCCn2ccnc2)cc1
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Name
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Type
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product
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Smiles
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COc1ccc(OCCCCCn2ccnc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |